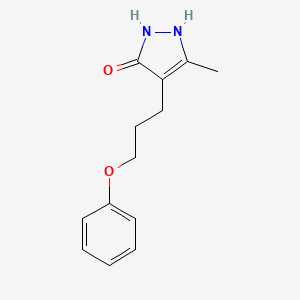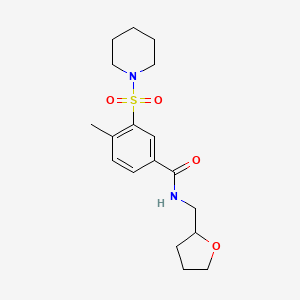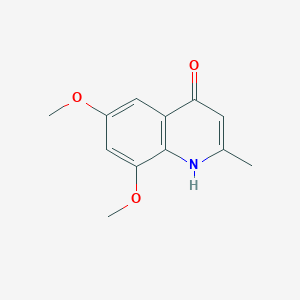
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a pyrazolone derivative and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood. However, it has been found to have a wide range of effects on cellular signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase and adenosine receptors. It has also been found to activate the cAMP signaling pathway, which plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP, which can lead to the activation of various signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has also been found to inhibit the activity of phosphodiesterase, which can lead to an increase in the levels of cAMP. Additionally, 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to activate adenosine receptors, which can lead to the inhibition of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol in lab experiments. It has been found to have some toxic effects on cells, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol. One area of research could be to investigate the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different signaling pathways in cells. Additionally, it could be interesting to study the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different types of cells, such as cancer cells or immune cells. Another area of research could be to investigate the potential therapeutic uses of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, such as in the treatment of neurological disorders or cardiovascular disease. Finally, it could be interesting to investigate the potential use of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol as a tool for drug discovery, as it has been found to have a wide range of effects on cellular signaling pathways.
Métodos De Síntesis
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol can be synthesized using a simple one-pot method. The starting material for the synthesis is 3-methyl-4-hydroxy-1H-pyrazole, which is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol.
Aplicaciones Científicas De Investigación
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been used as a tool to study the role of various enzymes and receptors in biological systems. It has also been used to investigate the effects of different drugs on cellular signaling pathways.
Propiedades
IUPAC Name |
5-methyl-4-(3-phenoxypropyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10-12(13(16)15-14-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGCGRHWKKLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)



![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)